molecular formula C21H21F6N3O2S B14946864 2-({1,1,1,3,3,3-Hexafluoro-2-[(3-phenylpropanoyl)amino]propan-2-yl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-({1,1,1,3,3,3-Hexafluoro-2-[(3-phenylpropanoyl)amino]propan-2-yl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B14946864
M. Wt: 493.5 g/mol
InChI Key: HZFRIEZHRJKELS-UHFFFAOYSA-N
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Description

2-({1,1,1,3,3,3-Hexafluoro-2-[(3-phenylpropanoyl)amino]propan-2-yl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a hexafluoroisopropanol moiety and a benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1,1,1,3,3,3-Hexafluoro-2-[(3-phenylpropanoyl)amino]propan-2-yl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Hexafluoroisopropanol Moiety: This can be achieved through the reaction of hexafluoroacetone with an appropriate amine under controlled conditions.

    Coupling with Benzothiophene: The hexafluoroisopropanol derivative is then coupled with a benzothiophene derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Final Assembly: The final product is obtained by coupling the intermediate with 3-phenylpropanoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-({1,1,1,3,3,3-Hexafluoro-2-[(3-phenylpropanoyl)amino]propan-2-yl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiophene moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzothiophene derivatives.

Scientific Research Applications

2-({1,1,1,3,3,3-Hexafluoro-2-[(3-phenylpropanoyl)amino]propan-2-yl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of advanced materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-({1,1,1,3,3,3-Hexafluoro-2-[(3-phenylpropanoyl)amino]propan-2-yl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The hexafluoroisopropanol moiety is known to enhance the compound’s binding affinity to certain proteins, while the benzothiophene core can interact with various biological pathways. This dual interaction can modulate the activity of enzymes and receptors, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound with similar fluorinated moiety but lacking the benzothiophene core.

    Benzothiophene Derivatives: Compounds with similar core structure but different substituents.

Uniqueness

2-({1,1,1,3,3,3-Hexafluoro-2-[(3-phenylpropanoyl)amino]propan-2-yl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to the combination of the hexafluoroisopropanol moiety and the benzothiophene core, which imparts distinct chemical and biological properties not observed in other similar compounds.

Properties

Molecular Formula

C21H21F6N3O2S

Molecular Weight

493.5 g/mol

IUPAC Name

2-[[1,1,1,3,3,3-hexafluoro-2-(3-phenylpropanoylamino)propan-2-yl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C21H21F6N3O2S/c22-20(23,24)19(21(25,26)27,29-15(31)11-10-12-6-2-1-3-7-12)30-18-16(17(28)32)13-8-4-5-9-14(13)33-18/h1-3,6-7,30H,4-5,8-11H2,(H2,28,32)(H,29,31)

InChI Key

HZFRIEZHRJKELS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(C(F)(F)F)(C(F)(F)F)NC(=O)CCC3=CC=CC=C3)C(=O)N

Origin of Product

United States

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